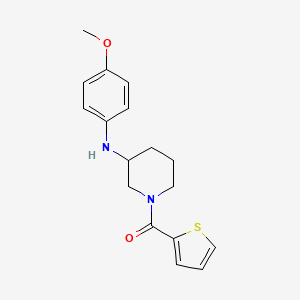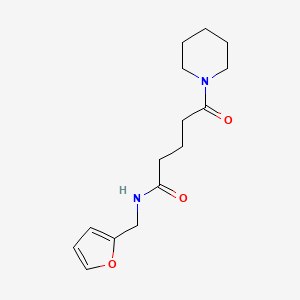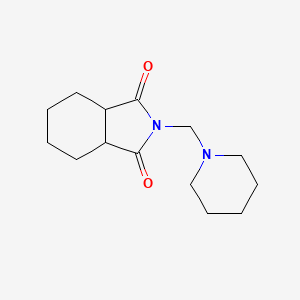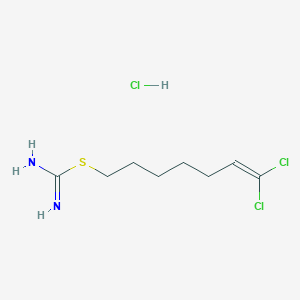
N-(4-methoxyphenyl)-1-(2-thienylcarbonyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-1-(2-thienylcarbonyl)-3-piperidinamine, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that promote the growth and spread of cancer cells. In
作用機序
TAK-659 works by inhibiting the activity of enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in promoting the growth and survival of cancer cells. By blocking their activity, TAK-659 prevents the cancer cells from proliferating and spreading. TAK-659 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and spread.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activation of B cells, which play a role in the immune response. TAK-659 has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response. These effects suggest that TAK-659 may have potential in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to synthesize and purify. It also has a high binding affinity for its target enzymes, making it a potent inhibitor. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research and development of TAK-659. One direction is to explore its potential in treating other types of cancer, such as breast cancer and prostate cancer. Another direction is to investigate its potential in combination with other drugs, such as immunotherapies. Additionally, researchers could investigate the use of TAK-659 in treating autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, further research could be done to optimize the synthesis method of TAK-659, making it easier to work with and increasing its effectiveness in vivo.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown potential in treating various types of cancer. Its synthesis method is complex, but its scientific research application has opened up new avenues for the treatment of cancer. TAK-659 works by inhibiting the activity of enzymes involved in promoting the growth and survival of cancer cells. It has several biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the research and development of TAK-659, including exploring its potential in treating other types of cancer and investigating its use in treating autoimmune diseases.
合成法
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction between 4-methoxyaniline and 2-thiophenecarboxylic acid, which forms an intermediate product. This intermediate is then reacted with piperidine and a coupling agent to form the final product, TAK-659. The synthesis method of TAK-659 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
TAK-659 has been the subject of extensive scientific research, with studies showing its potential in treating various types of cancer. It has been found to be effective in inhibiting the growth and spread of cancer cells in vitro and in vivo. TAK-659 has also been shown to be effective in combination with other drugs, such as rituximab, in treating lymphoma. The scientific research application of TAK-659 has opened up new avenues for the treatment of cancer and has the potential to improve patient outcomes.
特性
IUPAC Name |
[3-(4-methoxyanilino)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-8-6-13(7-9-15)18-14-4-2-10-19(12-14)17(20)16-5-3-11-22-16/h3,5-9,11,14,18H,2,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODHOANEQMHOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5162644.png)
![N-[5-(1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5162648.png)
![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)
![N,N-dibutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5162659.png)




![1-(3-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5162690.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)


![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
